![molecular formula C9H9FN4S B1520451 2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline CAS No. 1179713-98-4](/img/structure/B1520451.png)
2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline
Übersicht
Beschreibung
“2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline” is a compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is part of the heterocyclic compounds, which are cyclic compounds with at least two different elements as atom ring members .
Molecular Structure Analysis
The molecular structure of “2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline” consists of a triazole ring attached to an aniline group through a sulfanyl linkage . The triazole ring contains two carbon and three nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
Compounds structurally related to "2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline" have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives involving thiourea, thiazolidinone, and triazole have shown high activity against Mycobacterium smegmatis, suggesting potential applications in antimicrobial research (Yolal et al., 2012).
Electrochemical Behavior and Polymerization
Fluoro-substituted aniline monomers, including 2-fluoroaniline, have been studied for their electrochemical behavior and polymerization potential. These studies offer insights into the development of conductive polymers, which could be relevant for materials science applications (Cihaner & Önal, 2002).
Anticancer Activities
Derivatives with anilino-phthalazine structures, similar to the compound , have been synthesized and shown to possess anticancer activities. Such compounds have outperformed cisplatin in vitro against cancer cell lines, highlighting their potential in cancer research (Li et al., 2006).
Electrochemical Synthesis
Research on the electrochemical synthesis of polyanilines from fluoro-substituted anilines indicates potential applications in creating self-doped conductive polymers. These findings are significant for developing materials with specific electrical properties (Şahin et al., 2002).
Inhibitors of Mycobacterium Tuberculosis
Sulfonamides incorporating fluorine and triazine moieties, similar in the context of containing nitrogen and sulfur rings, have been identified as effective inhibitors of carbonic anhydrases from Mycobacterium tuberculosis. This suggests possible therapeutic research applications for compounds with related functional groups (Ceruso et al., 2014).
Zukünftige Richtungen
Triazole compounds, including “2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline”, have shown versatile biological activities, making them a promising area for future research . There is a continuous “race” among scientists to develop novel medicines, leading to the synthesis of a great number of potential synthetic substances in laboratories around the world .
Eigenschaften
IUPAC Name |
2-fluoro-6-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4S/c1-14-5-12-13-9(14)15-7-4-2-3-6(10)8(7)11/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPSYFWYVFVQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SC2=CC=CC(=C2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-6-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride](/img/structure/B1520369.png)
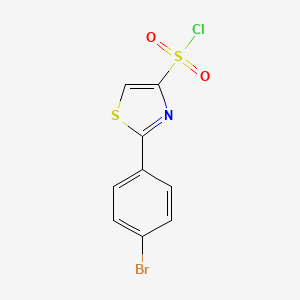
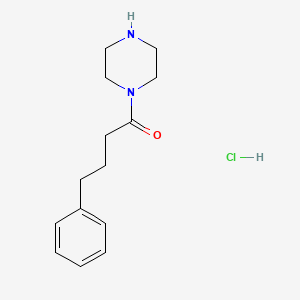
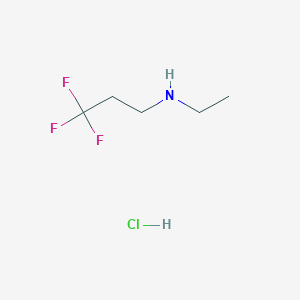
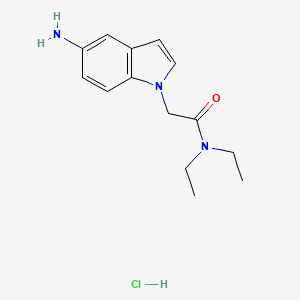
![2-[(Diphenylmethyl)amino]acetic acid hydrochloride](/img/structure/B1520381.png)
![2-amino-N-({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)acetamide dihydrochloride](/img/structure/B1520382.png)
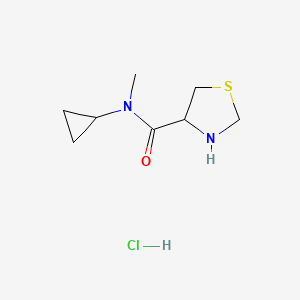
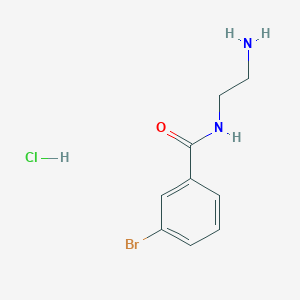
![N-[4-(2-chloroacetamido)phenyl]thiophene-2-carboxamide](/img/structure/B1520386.png)
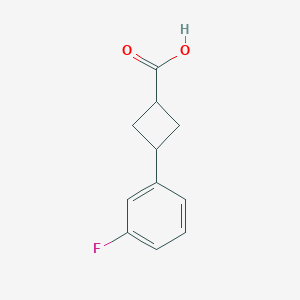
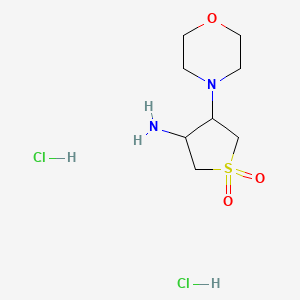
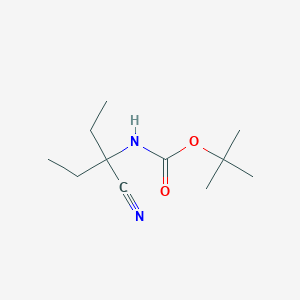
![[1-(3-Nitropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1520391.png)